molecular formula C10H16ClN3O2 B1480725 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine CAS No. 2097969-34-9

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine

Cat. No.: B1480725
CAS No.: 2097969-34-9
M. Wt: 245.7 g/mol
InChI Key: PVNAASQEFXDUDS-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.70 g/mol . This compound is a pyridazine derivative, characterized by the presence of a chloro group at the 6th position and a diethoxyethyl group attached to the nitrogen at the 3rd position of the pyridazine ring.

Preparation Methods

The synthesis of 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2,2-diethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield and purity of the desired product .

Chemical Reactions Analysis

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)7-12-9-6-5-8(11)13-14-9/h5-6,10H,3-4,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNAASQEFXDUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NN=C(C=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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